N-(2,4-Dinitrophenyl)-2-naphthalenamine
Description
N-(2,4-Dinitrophenyl)-2-naphthalenamine is a nitroaromatic amine derivative featuring a naphthalene backbone substituted with a 2,4-dinitrophenyl group. This compound is structurally characterized by the electron-withdrawing nitro groups at the 2- and 4-positions of the phenyl ring, which significantly influence its chemical reactivity, solubility, and spectral properties.
Properties
CAS No. |
18490-38-5 |
|---|---|
Molecular Formula |
C16H11N3O4 |
Molecular Weight |
309.28g/mol |
IUPAC Name |
N-(2,4-dinitrophenyl)naphthalen-2-amine |
InChI |
InChI=1S/C16H11N3O4/c20-18(21)14-7-8-15(16(10-14)19(22)23)17-13-6-5-11-3-1-2-4-12(11)9-13/h1-10,17H |
InChI Key |
PDAUTJGBTRLJEK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
N-(2,4-Dinitrophenyl)-2,4-dinitroaniline (CAS 2908-76-1)
- Structure : Contains a benzene ring substituted with two nitro groups (2,4-dinitrophenyl) and an additional 2,4-dinitroaniline moiety.
- Key Differences :
- Physical Properties: Density: 1.54 g/cm³ (estimated) Water Solubility: 0.2 g/L at 100°C, lower than non-nitro analogs due to reduced polarity .
N-Methyl-2,4-dinitroaniline (CAS 2044-88-4)
- Structure : Benzene ring with nitro groups (2,4-positions) and a methylamine substituent.
- Key Differences :
- Reactivity : Nitro groups enhance electrophilic substitution resistance, similar to the target compound .
N-Phenyl-2-naphthylamine (CAS 135-88-6)
- Structure : Naphthalene linked to an aniline group without nitro substituents.
- Key Differences :
Physicochemical Properties
*Inferred properties based on structural analogs.
Q & A
Q. What are the standard synthetic routes for N-(2,4-Dinitrophenyl)-2-naphthalenamine?
The synthesis typically involves nucleophilic aromatic substitution between 2-naphthalenamine and 1-chloro-2,4-dinitrobenzene. The reaction is conducted in a polar aprotic solvent (e.g., DMF or DMSO) under reflux conditions. The electron-withdrawing nitro groups on the aryl ring activate the substrate for nucleophilic attack by the amine. Purification is achieved via recrystallization using ethanol or methanol to isolate high-purity crystals .
Q. How is the structural integrity of this compound confirmed experimentally?
Structural validation employs:
- ¹H/¹³C NMR spectroscopy to confirm proton and carbon environments (e.g., aromatic protons at δ 7.5–8.5 ppm and nitro group signals).
- X-ray crystallography to resolve the molecular geometry, including dihedral angles between the naphthalene and dinitrophenyl rings (e.g., 55–75° angles observed in similar compounds).
- IR spectroscopy to identify functional groups (e.g., N–H stretching at ~3300 cm⁻¹ and nitro group vibrations at ~1520/1340 cm⁻¹) .
Q. What safety protocols are critical when handling this compound?
- Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact.
- Follow protocols for aromatic amines (potential carcinogens) and nitro compounds (risk of explosive decomposition).
- Store in a cool, dry environment away from reducing agents .
Advanced Research Questions
Q. What reaction mechanisms govern the synthesis of this compound?
The synthesis proceeds via stepwise electrophilic and nucleophilic pathways :
Nitration : The dinitrophenyl group is introduced via nitration of chlorobenzene, forming 1-chloro-2,4-dinitrobenzene.
Nucleophilic substitution : The amine group of 2-naphthalenamine attacks the electron-deficient aryl ring, displacing the chloride. Computational studies (DFT) suggest the nitro groups lower the LUMO energy, accelerating substitution .
Q. How does the dinitrophenyl group influence interactions with biological targets?
The electron-deficient aromatic ring enhances π-π stacking and charge-transfer interactions with proteins or DNA. Studies using molecular docking reveal strong binding to enzymes like cytochrome P450, where the nitro groups form hydrogen bonds with active-site residues. This interaction is leveraged in designing enzyme inhibitors or probes .
Q. What computational methods predict the reactivity and stability of this compound?
- Density Functional Theory (DFT) calculates electronic properties (e.g., charge distribution on nitro groups) to predict regioselectivity in further reactions.
- Molecular Dynamics (MD) simulations model solvation effects and conformational stability in biological environments.
- QSAR models correlate structural features (e.g., nitro group position) with cytotoxicity or metabolic stability .
Data Contradictions and Validation
- Synthesis Variability : Some protocols use palladium catalysts (e.g., Pd(OAc)₂) to accelerate coupling, but yields may vary with solvent polarity .
- Biological Activity : While hypothesizes cytotoxicity, experimental validation is sparse. Researchers should cross-reference cytotoxicity assays (e.g., MTT tests on cancer cell lines) with structural analogs .
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